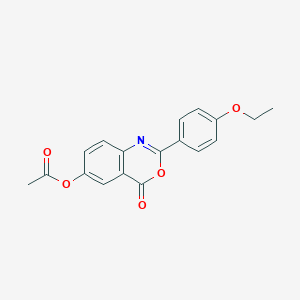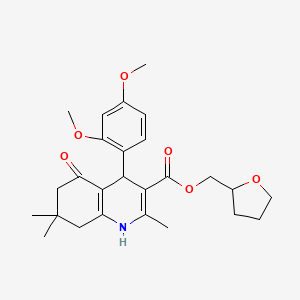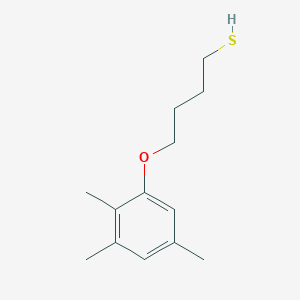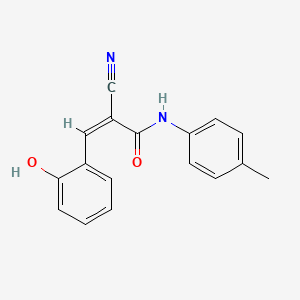
N-(2-furylmethyl)-N'-(3-methoxyphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-N'-(3-methoxyphenyl)ethanediamide, also known as FMA-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMA-2 is a member of the class of compounds known as N-acylphenylalanines, which have been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-N'-(3-methoxyphenyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. This compound has also been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antibacterial activity against various strains of bacteria, including MRSA.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-N'-(3-methoxyphenyl)ethanediamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yield. Additionally, this compound has been shown to exhibit a range of biological activities, making it a useful tool for investigating various cellular pathways. However, this compound also has some limitations. It can be difficult to solubilize in aqueous solutions, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(2-furylmethyl)-N'-(3-methoxyphenyl)ethanediamide. One area of interest is the development of this compound as a potential anti-cancer therapy. Further studies are needed to determine the efficacy of this compound in vivo and to investigate its mechanism of action in cancer cells. Additionally, this compound has been found to have antibacterial activity, and further studies are needed to determine its potential as a new antibiotic. Finally, this compound has been shown to have anti-inflammatory effects, and future studies could investigate its potential as a treatment for inflammatory diseases such as arthritis.
Méthodes De Synthèse
N-(2-furylmethyl)-N'-(3-methoxyphenyl)ethanediamide can be synthesized using a simple three-step process. The first step involves the reaction of 3-methoxybenzaldehyde with furfurylamine to produce 3-(furan-2-ylmethyl)aniline. In the second step, this intermediate is reacted with N-Boc-phenylalanine in the presence of a coupling reagent to produce N-Boc-3-(furan-2-ylmethyl)-N-(3-methoxyphenyl)alanine. Finally, the Boc protecting group can be removed using trifluoroacetic acid to produce this compound in high yield.
Applications De Recherche Scientifique
N-(2-furylmethyl)-N'-(3-methoxyphenyl)ethanediamide has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In particular, this compound has been shown to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(3-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-19-11-5-2-4-10(8-11)16-14(18)13(17)15-9-12-6-3-7-20-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJLOHRHLACUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile](/img/structure/B4996138.png)

![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B4996142.png)



![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B4996188.png)
![4-[(3-isoxazolylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4996192.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-propoxybenzamide](/img/structure/B4996200.png)
![5-[(4-acetylphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4996214.png)
![ethyl N-{[7-[(2-chlorobenzoyl)amino]-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}glycinate](/img/structure/B4996215.png)

![methyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4996230.png)